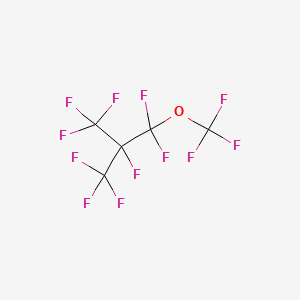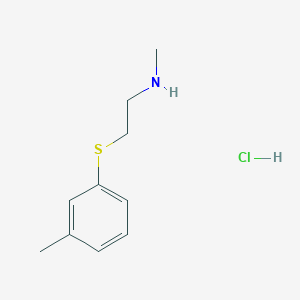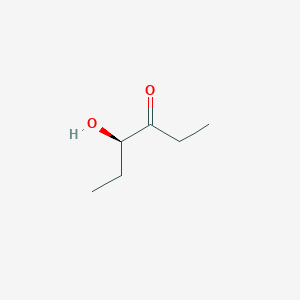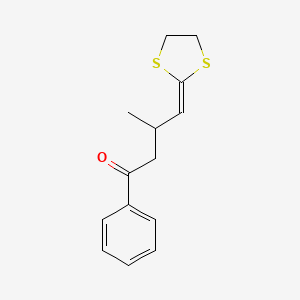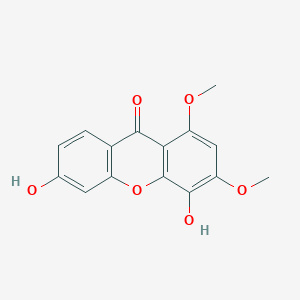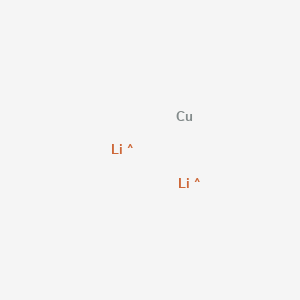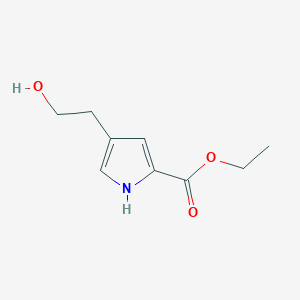![molecular formula C16H28O3 B14311156 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one CAS No. 113998-34-8](/img/structure/B14311156.png)
3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexanone core substituted with a dioxane ring and additional methyl groups, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols or hydroxy ketones.
Alkylation: The dioxane ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Cyclohexanone Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring or the cyclohexanone moiety, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dioxane ring and cyclohexanone moiety could facilitate binding to specific molecular targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-methanol: Similar dioxane ring structure but lacks the cyclohexanone moiety.
2,3-Dimethylcyclohexanone: Similar cyclohexanone core but lacks the dioxane ring.
5,5-Dimethyl-1,3-dioxan-2-one: Contains a dioxane ring with different substituents.
Uniqueness
3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is unique due to the combination of a dioxane ring and a substituted cyclohexanone core
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
113998-34-8 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC 名称 |
3-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H28O3/c1-12-14(17)6-5-8-16(12,4)9-7-13-10-18-15(2,3)19-11-13/h12-13H,5-11H2,1-4H3 |
InChI 键 |
YXBKCSUYCRQHDI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CCCC1(C)CCC2COC(OC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


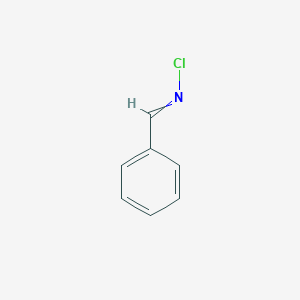
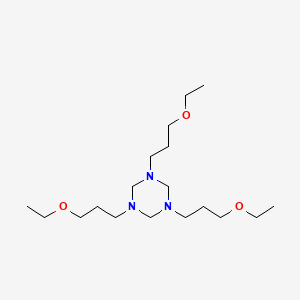
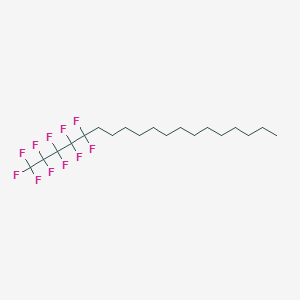

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

